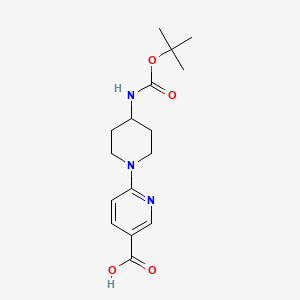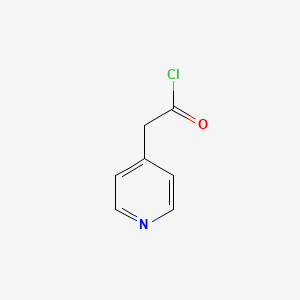
Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 6th position, a methyl group at the 2nd position, and an ethyl ester group at the 1st position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with 2-methylquinoline, bromination at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Oxidizing the 4th position to introduce the oxo group using oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: Reacting the resulting compound with ethyl bromoacetate in the presence of a base like potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Using reagents like sodium azide or primary amines in polar solvents.
Reduction: Employing sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Hydrolysis: Using hydrochloric acid or sodium hydroxide in aqueous solutions.
Major Products Formed
Substitution: Formation of 6-amino or 6-thio derivatives.
Reduction: Formation of 4-hydroxy derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial cells.
類似化合物との比較
Similar Compounds
- Ethyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate
- Ethyl 2-(6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate
- Ethyl 2-(6-iodo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate
Uniqueness
Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity and membrane permeability of compounds, potentially improving their efficacy as drugs.
特性
分子式 |
C14H14BrNO3 |
|---|---|
分子量 |
324.17 g/mol |
IUPAC名 |
ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C14H14BrNO3/c1-3-19-14(18)8-16-9(2)6-13(17)11-7-10(15)4-5-12(11)16/h4-7H,3,8H2,1-2H3 |
InChIキー |
RULRFOMLCQMSTG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C(=CC(=O)C2=C1C=CC(=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11773963.png)


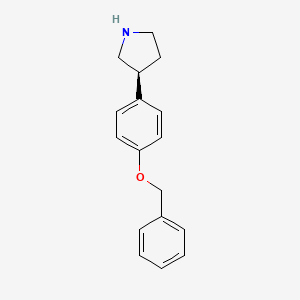
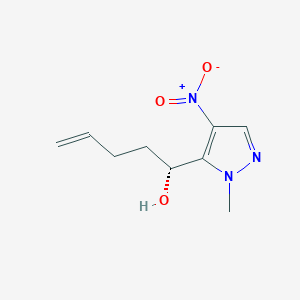
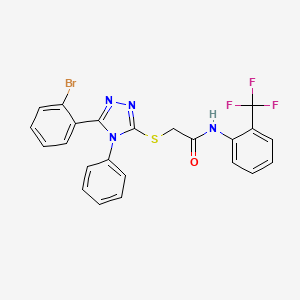
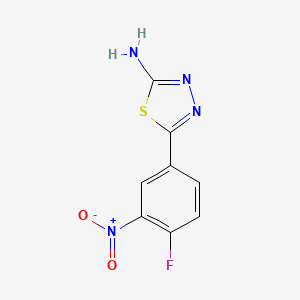
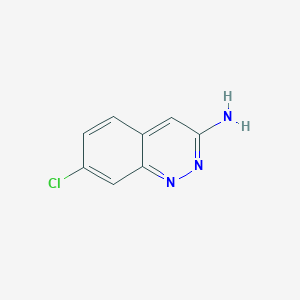
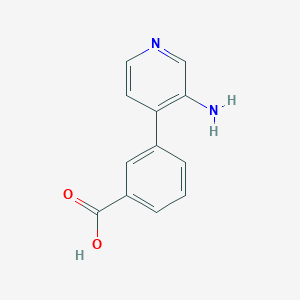
![Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate](/img/structure/B11774023.png)
